![molecular formula C17H22ClNOS B2532476 2-チオフェンエタンアミン, N-[(2S)-1,2,3,4-テトラヒドロ-5-メトキシ-2-ナフタレンイル]-, 塩酸塩 CAS No. 1232344-35-2](/img/structure/B2532476.png)
2-チオフェンエタンアミン, N-[(2S)-1,2,3,4-テトラヒドロ-5-メトキシ-2-ナフタレンイル]-, 塩酸塩
説明
2-Thiopheneethanamine, N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-, hydrochloride is a chemical compound known for its diverse applications in scientific research. As a hydrochloride salt, it is typically found in a crystalline form, enhancing its stability and solubility for various uses.
科学的研究の応用
2-Thiopheneethanamine, N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-, hydrochloride has broad applications across multiple fields:
Chemistry: : Used as a building block for synthesizing complex organic molecules.
Biology: : Serves as a biochemical probe to study receptor binding and signaling pathways.
Medicine: : Investigated for its potential therapeutic effects in neurological and psychiatric disorders.
Industry: : Utilized in the manufacturing of advanced materials and specialty chemicals.
作用機序
Mode of Action
It is known that thiophene derivatives, which this compound is a part of, have been shown to exhibit a variety of biological effects . These effects are often mediated through interactions with various cellular targets, leading to changes in cellular function .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways, often leading to downstream effects such as anti-inflammatory, antimicrobial, and anticancer activities .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .
Result of Action
Thiophene derivatives are known to have a variety of effects at the molecular and cellular level, including anti-inflammatory, antimicrobial, and anticancer activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors. These can include factors such as pH, temperature, and the presence of other compounds or substances . .
生化学分析
Biochemical Properties
2-Thiopheneethanamine, N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-, hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind to specific receptors and enzymes, influencing their activity. For instance, it has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters . The interaction with MAO can lead to altered levels of neurotransmitters, impacting various physiological processes.
Cellular Effects
The effects of 2-Thiopheneethanamine, N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-, hydrochloride on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of G-protein coupled receptors (GPCRs), which play a pivotal role in cell signaling . Additionally, it can affect the expression of genes involved in neurotransmitter synthesis and degradation, thereby impacting cellular metabolism and function.
Molecular Mechanism
At the molecular level, 2-Thiopheneethanamine, N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-, hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their conformation and activity. For example, its interaction with MAO leads to enzyme inhibition, resulting in increased levels of neurotransmitters . This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Thiopheneethanamine, N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-, hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular signaling and metabolism.
Dosage Effects in Animal Models
The effects of 2-Thiopheneethanamine, N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-, hydrochloride vary with different dosages in animal models. At lower doses, it has been observed to enhance neurotransmitter levels and improve cognitive functions . At higher doses, it can lead to toxic effects, including neurotoxicity and adverse behavioral changes . These threshold effects highlight the importance of dosage regulation in experimental settings.
Metabolic Pathways
2-Thiopheneethanamine, N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-, hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and degradation . The compound’s metabolism can lead to the formation of various metabolites, which may have distinct biological activities. These metabolic pathways are crucial for understanding the compound’s overall impact on cellular functions.
Transport and Distribution
The transport and distribution of 2-Thiopheneethanamine, N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-, hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 2-Thiopheneethanamine, N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-, hydrochloride is critical for its function. This compound is directed to specific cellular compartments, such as the mitochondria and nucleus, where it exerts its effects . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites of action within the cell.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiopheneethanamine, N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-, hydrochloride often involves multi-step organic reactions. One common method includes:
Starting Material Preparation: : Synthesis begins with the preparation of 2-Thiopheneethanamine and 5-methoxy-2-naphthaldehyde.
Condensation Reaction: : These starting materials undergo a condensation reaction, often catalyzed by an acid or base, leading to the formation of the intermediate.
Cyclization and Reduction: : The intermediate then undergoes cyclization and subsequent reduction to form the target compound.
Hydrochloride Formation: : Finally, the compound is converted into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reactions but with optimized conditions for yield and purity:
Large-scale Reactors: : Reactions are conducted in large reactors with precise control over temperature, pH, and mixing.
Purification Steps: : Advanced purification techniques like crystallization, distillation, and chromatography are employed to ensure high purity.
化学反応の分析
Types of Reactions
2-Thiopheneethanamine, N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-, hydrochloride can undergo various chemical reactions:
Oxidation: : In the presence of strong oxidizing agents, it can form sulfoxides or sulfones.
Reduction: : Reduction reactions can yield thiophene-based secondary amines.
Substitution: : Both electrophilic and nucleophilic substitution reactions are possible, leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction.
Catalysts: : Acidic or basic catalysts for facilitating substitution reactions.
Major Products
Major products from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, which can further be used in different applications.
類似化合物との比較
Similar Compounds
2-Thiopheneethanamine: : Lacks the complex tetrahydronaphthalene structure.
N-(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]ethanamine: : Lacks the thiophene ring.
Uniqueness
2-Thiopheneethanamine, N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-, hydrochloride stands out due to the combination of the thiophene ring and tetrahydronaphthalene structure, which imparts unique chemical reactivity and biological activity, making it valuable for diverse scientific research applications.
特性
IUPAC Name |
(2S)-5-methoxy-N-(2-thiophen-2-ylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NOS.ClH/c1-19-17-6-2-4-13-12-14(7-8-16(13)17)18-10-9-15-5-3-11-20-15;/h2-6,11,14,18H,7-10,12H2,1H3;1H/t14-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVOOCGMHFSIKN-UQKRIMTDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC(C2)NCCC3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1CC[C@@H](C2)NCCC3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B2532395.png)

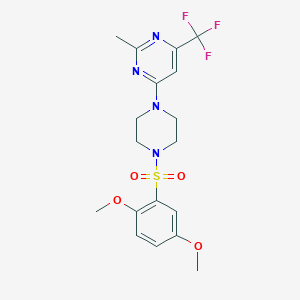
![4-{[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methyl}morpholine](/img/structure/B2532399.png)
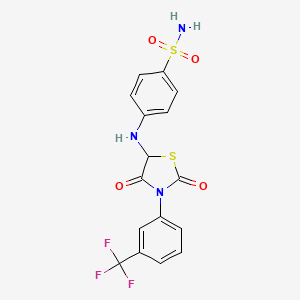


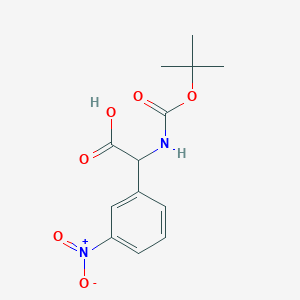
![4-{6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine](/img/structure/B2532408.png)
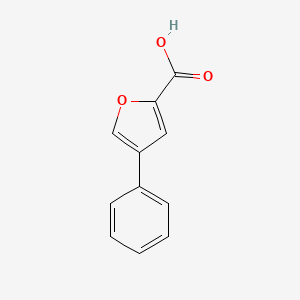
![2-(2-Fluorophenyl)-5-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1,2,4-triazolidin-3-one](/img/structure/B2532412.png)
![6-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2532413.png)
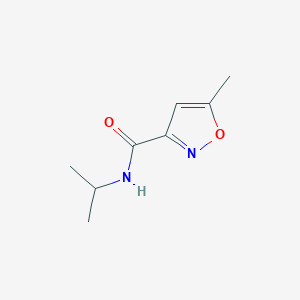
![5-Fluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B2532417.png)
